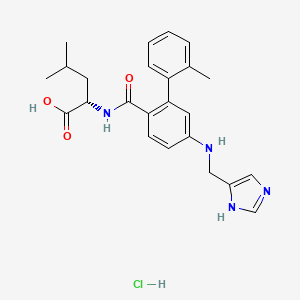

GGTI-2154 hydrochloride

Description

BenchChem offers high-quality GGTI-2154 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GGTI-2154 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRKKNPKMYXQRS-FTBISJDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GGTI-2154 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly small GTPases of the Rho and Ras superfamilies. By preventing the attachment of a C20 geranylgeranyl isoprenoid lipid to the C-terminal cysteine of these proteins, GGTI-2154 disrupts their proper subcellular localization and function. This interference with key cellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately leads to the induction of apoptosis and the inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-2154, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Introduction

Protein prenylation is a crucial post-translational modification that facilitates the membrane association and protein-protein interactions of many signaling proteins. This process is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase-I), and geranylgeranyltransferase II (GGTase-II). GGTase-I transfers a 20-carbon geranylgeranyl group to proteins that terminate in a CaaX motif where 'X' is typically leucine (B10760876) or phenylalanine. Key substrates of GGTase-I include important signaling molecules such as RhoA, Rac1, Rap1, and R-Ras, which are implicated in cell proliferation, survival, and migration.

The aberrant activity of many of these geranylgeranylated proteins is a hallmark of various cancers. Consequently, inhibiting GGTase-I has emerged as a promising therapeutic strategy. GGTI-2154 is a non-thiol-containing peptidomimetic designed to selectively inhibit GGTase-I.[1] Its hydrochloride salt form offers enhanced water solubility and stability, making it suitable for experimental and potential therapeutic applications.[2]

Core Mechanism of Action: Inhibition of Protein Geranylgeranylation

The primary mechanism of action of GGTI-2154 is its potent and selective inhibition of GGTase-I. This prevents the transfer of a geranylgeranyl pyrophosphate (GGPP) molecule to the cysteine residue within the C-terminal CaaX box of substrate proteins.

Without the hydrophobic geranylgeranyl anchor, these proteins are unable to translocate to the cell membrane, which is essential for their biological activity. The unprocessed, cytosolic accumulation of key signaling proteins like RhoA, Rap1, and R-Ras disrupts their ability to interact with downstream effectors, thereby blocking their respective signaling cascades.[3]

Signaling Pathway Inhibition

The inhibition of GGTase-I by GGTI-2154 leads to the suppression of critical pro-survival and proliferative signaling pathways that are often constitutively active in cancer cells.

Caption: GGTI-2154 inhibits GGTase-I, leading to decreased p-Akt and p-Erk signaling and apoptosis.

Studies have demonstrated that treatment with GGTI-2154 leads to a significant reduction in the phosphorylated (active) forms of both Akt and Erk1/2.[3][4] This is a direct consequence of the impaired function of upstream geranylgeranylated proteins that are necessary for the activation of the PI3K/Akt and MAPK/Erk pathways. The downregulation of these critical survival pathways shifts the cellular balance towards apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GGTI-2154.

| Parameter | Value | Enzyme/Target | Reference |

| IC50 | 21 nM | GGTase-I | [2] |

| IC50 | 5600 nM | FTase | [2] |

| Selectivity | >200-fold for GGTase-I over FTase | [2] |

Table 1: In Vitro Enzyme Inhibition

| Animal Model | Cell Line | Treatment Dose & Schedule | Tumor Growth Inhibition/Regression | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice | - | 100 mg/kg/day, s.c. for 14 days | 54 ± 3% tumor regression | [3] |

| Nude Mice | A-549 Human Lung Adenocarcinoma | 50 mg/kg/day, i.p. for 50 days | 60% tumor growth inhibition | [2] |

Table 2: In Vivo Antitumor Efficacy

Experimental Protocols

In Vivo Tumor Regression Study in MMTV-ν-Ha-Ras Transgenic Mice

This protocol is adapted from Sun J, et al. Cancer Res. 2003.[3]

Objective: To evaluate the in vivo antitumor efficacy of GGTI-2154 in a genetically engineered mouse model of breast cancer.

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of GGTI-2154 in a transgenic mouse model.

Methodology:

-

Animal Model: Female MMTV-ν-Ha-Ras transgenic mice are used. Tumors are allowed to develop to a palpable size (approximately 200-300 mm³).

-

Baseline Measurement: Initial tumor volume is measured using calipers (Volume = length × width² / 2). A baseline incisional needle biopsy is collected from each tumor for histological and biochemical analysis.

-

Drug Administration: GGTI-2154 hydrochloride is dissolved in a suitable vehicle (e.g., 50% DMSO in PBS). Alzet osmotic minipumps are filled with the GGTI-2154 solution to deliver a continuous subcutaneous dose of 100 mg/kg/day for 14 days. The pumps are surgically implanted subcutaneously on the dorsal side of the mice.

-

Tumor Monitoring: Tumor volume is measured every two days for the duration of the 14-day treatment period.

-

Mid-Treatment Biopsy: On day 4 of treatment, a second incisional needle biopsy is taken from the same tumor to assess early changes in protein processing and signaling pathways.

-

Endpoint Analysis: At the end of the 14-day treatment, mice are euthanized, and the tumors are excised, weighed, and processed for final analysis.

-

Data Analysis: Tumor regression is calculated as the percentage change in tumor volume from baseline. Tumor biopsies are analyzed by immunohistochemistry for markers of apoptosis (e.g., TUNEL) and proliferation, and by Western blotting to assess the processing of geranylgeranylated proteins and the phosphorylation status of Akt and Erk1/2.

Western Blot Analysis of Protein Geranylgeranylation

Objective: To determine the effect of GGTI-2154 on the processing of geranylgeranylated proteins.

Methodology:

-

Sample Preparation: Tumor biopsies or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Subcellular Fractionation: To separate the processed (membrane-bound) and unprocessed (cytosolic) forms of the proteins, the lysates are subjected to ultracentrifugation to pellet the membrane fraction. The supernatant contains the cytosolic fraction.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the membrane and cytosolic fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, Rap1, R-Ras). A loading control (e.g., GAPDH for cytosolic fraction, Na+/K+ ATPase for membrane fraction) is also probed.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the protein level in the membrane fraction and a corresponding increase in the cytosolic fraction indicates inhibition of geranylgeranylation.

Clinical Status

A thorough search of clinical trial registries (including ClinicalTrials.gov and the WHO International Clinical Trials Registry Platform) did not reveal any registered clinical trials for GGTI-2154. However, other GGTase-I inhibitors, such as GGTI-2418 (also known as PTX-100), have entered Phase I clinical trials for advanced solid tumors and T-cell lymphomas.[5][6][7] The findings from these trials will be informative for the potential future clinical development of GGTI-2154 and other compounds in this class.

Conclusion

GGTI-2154 hydrochloride is a potent and selective inhibitor of GGTase-I that effectively blocks the geranylgeranylation of key signaling proteins. This leads to the disruption of pro-survival pathways, induction of apoptosis, and significant antitumor activity in preclinical models. The detailed mechanistic understanding and supportive quantitative data make GGTI-2154 a valuable research tool and a promising candidate for further investigation in the development of novel anticancer therapies.

References

- 1. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

GGTI-2154 Hydrochloride: A Technical Guide to its Discovery and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of GGTI-2154 hydrochloride, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for professionals in the fields of oncology, cell biology, and medicinal chemistry.

Introduction and Discovery

GGTI-2154 emerged from a research program focused on developing non-thiol-containing peptidomimetic inhibitors of prenyltransferases.[1] The discovery was first reported in 1999 by Sun et al. in Cancer Research, where GGTI-2154 was identified as a highly potent and selective inhibitor of GGTase I.[1] This discovery was significant as it provided a tool to probe the biological functions of geranylgeranylated proteins and offered a potential therapeutic strategy for cancers dependent on these signaling pathways. The hydrochloride salt of GGTI-2154 is often utilized in research due to its enhanced water solubility and stability compared to the free base form.

Mechanism of Action

GGTI-2154 exerts its biological effects through the specific inhibition of Geranylgeranyltransferase I (GGTase I). This enzyme is responsible for the post-translational modification of a variety of proteins, including members of the Rho, Rac, and Rap families of small GTPases. This modification, known as geranylgeranylation, involves the covalent attachment of a 20-carbon geranylgeranyl isoprenoid to a cysteine residue at the C-terminus of the target protein. This lipid modification is crucial for the proper subcellular localization and function of these proteins, enabling them to anchor to cellular membranes and participate in signal transduction cascades.

By inhibiting GGTase I, GGTI-2154 prevents the geranylgeranylation of these key signaling proteins. This disruption leads to the accumulation of unprocessed, cytosolic proteins that are unable to participate in their respective signaling pathways. The functional consequences of this inhibition include the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and tumor growth.[1]

Quantitative Biological Activity

The potency and selectivity of GGTI-2154 have been quantified in various in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (GGTase I) | 21 nM | In vitro enzyme assay | [1] |

| IC50 (FTase) | 5600 nM | In vitro enzyme assay | [1] |

| Selectivity | >200-fold for GGTase I over FTase | - | [1] |

| In Vivo Efficacy | 60% tumor growth inhibition | A-549 human lung carcinoma xenografts in nude mice (50 mg/kg/day, i.p. for 50 days) | [1] |

| In Vivo Efficacy | Induces breast tumor regression | MMTV-ν-Ha-Ras transgenic mice (100 mg/kg/day, s.c. for 14 days) |

Signaling Pathways Affected by GGTI-2154

The inhibition of GGTase I by GGTI-2154 has been shown to impact critical downstream signaling pathways that are often dysregulated in cancer. Notably, treatment with GGTI-2154 leads to the suppression of the constitutively activated Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (Erk1/2) signaling pathways. Both of these pathways are pivotal for cell survival, proliferation, and differentiation.

Chemical Synthesis of GGTI-2154 Hydrochloride

Experimental Protocols

In Vitro Geranylgeranyltransferase I (GGTase I) Inhibition Assay

A specific, detailed experimental protocol for the GGTase I inhibition assay used in the original studies of GGTI-2154 is not fully described in the available literature. However, a common method for assessing GGTase I activity is a scintillation proximity assay (SPA). The general principles of this assay are as follows:

Objective: To quantify the inhibitory effect of a compound on the transfer of a geranylgeranyl group to a protein substrate by GGTase I.

Materials:

-

Recombinant human GGTase I

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP) as the isoprenoid donor

-

A biotinylated peptide substrate (e.g., biotin-CVLL)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

-

Test compound (GGTI-2154) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate scintillation counter

Generalized Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant GGTase I, the biotinylated peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the enzymatic reaction by adding [³H]-GGPP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic transfer of the [³H]-geranylgeranyl group to the peptide substrate.

-

Termination and Detection: Stop the reaction and add the streptavidin-coated SPA beads. The biotinylated peptide substrate, now carrying the [³H]-geranylgeranyl group, will bind to the streptavidin on the beads.

-

Signal Measurement: When the [³H]-labeled product is in close proximity to the scintillant embedded in the SPA beads, it excites the scintillant, producing a light signal that can be detected by a microplate scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the GGTase I activity. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the effect of GGTI-2154 on tumor growth in a preclinical animal model.

Animal Model: Nude mice bearing xenografts of a human tumor cell line (e.g., A-549 human lung adenocarcinoma).

Generalized Procedure:

-

Tumor Implantation: Subcutaneously implant cultured tumor cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GGTI-2154 (e.g., 50 mg/kg/day, intraperitoneally) or vehicle control to the respective groups for a specified duration.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the average tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.

Conclusion

GGTI-2154 hydrochloride is a well-characterized, potent, and selective inhibitor of GGTase I. Its ability to disrupt key oncogenic signaling pathways, such as the PI3K/Akt and Erk1/2 pathways, and to induce tumor regression in preclinical models, underscores its value as a research tool and its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its detailed synthesis and optimization of its pharmacological properties may pave the way for its clinical evaluation.

References

GGTI-2154 Hydrochloride: A Deep Dive into its Target Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of various proteins involved in cellular signaling, proliferation, and survival.[1][2][3] This technical guide provides a comprehensive overview of the target pathway of GGTI-2154, its mechanism of action, and the downstream cellular consequences of GGTase I inhibition. The information presented is supported by preclinical data and is intended to serve as a valuable resource for researchers in oncology and drug development.

The Geranylgeranyltransferase I (GGTase I) Target Pathway

The primary molecular target of GGTI-2154 is Geranylgeranyltransferase I (GGTase I).[1][2][3] This enzyme catalyzes the covalent attachment of a 20-carbon geranylgeranyl lipid isoprenoid to the C-terminus of specific target proteins, a process known as protein geranylgeranylation. This lipid modification is essential for the proper subcellular localization and biological activity of these proteins, enabling them to anchor to cellular membranes where they participate in signal transduction cascades.

Several key proteins involved in cancer progression are substrates of GGTase I, including members of the Rho and Rap families of small GTPases.[4][5] By inhibiting GGTase I, GGTI-2154 prevents the geranylgeranylation of these proteins, leading to their accumulation in the cytosol in an inactive state.[5] This disruption of protein processing is the initial event that triggers the downstream anti-cancer effects of the compound.

Signaling Pathway Diagram

Caption: The inhibitory effect of GGTI-2154 on the GGTase I pathway.

Quantitative Data Summary

GGTI-2154 demonstrates high potency and selectivity for GGTase I over the closely related enzyme Farnesyltransferase (FTase). This selectivity is crucial for minimizing off-target effects.

| Parameter | Enzyme | Value | Reference |

| IC50 | GGTase I | 21 nM | [1][3][6] |

| IC50 | FTase | 5600 nM | [1][6] |

| Selectivity (FTase/GGTase I) | >200-fold | [1] |

In preclinical animal models, GGTI-2154 has shown significant anti-tumor efficacy.

| Model | Treatment | Result | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Cancer) | 100 mg/kg/day (s.c.) for 14 days | 54 ± 3% tumor regression | [1][4][5] |

| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | 50 mg/kg/day (i.p.) for 50 days | 60% tumor growth inhibition | [1] |

| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | Dose-dependent | 9%, 27%, and 46% tumor growth inhibition | [6] |

Downstream Cellular Effects of GGTase I Inhibition

The inhibition of GGTase I by GGTI-2154 triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.

-

Suppression of Pro-Survival Signaling: Treatment with GGTI-2154 leads to the suppression of constitutively activated phospho-Erk1/2 and phospho-Akt signaling pathways.[4][5][7] These pathways are critical for cell survival and proliferation, and their inactivation is a key mechanism of GGTI-2154-induced apoptosis.

-

Induction of Apoptosis: By inhibiting pro-survival signals, GGTI-2154 induces programmed cell death, or apoptosis, in cancer cells.[4][5][7] This has been observed in breast carcinoma models.[4][5]

-

Cell Cycle Arrest: GGTI-2154 has been shown to cause an accumulation of the cyclin-dependent kinase inhibitors p21CIP1/WAF1 and p27Kip1.[8] This leads to an arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.[8]

-

Disruption of Cytoskeleton and Cell Adhesion: The proper functioning of the actin cytoskeleton and the formation of focal adhesions are dependent on the activity of geranylgeranylated proteins like RhoA.[8] Inhibition of RhoA processing by GGTI-2154 results in cell rounding, disruption of the actin cytoskeleton, and abolition of focal adhesion assembly.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of GGTI-2154.

Western Immunoblotting for Protein Processing

This protocol is used to determine the extent of protein geranylgeranylation by assessing the subcellular localization of GGTase I substrates. Unprocessed proteins remain in the cytosol, while processed (geranylgeranylated) proteins translocate to the membrane.

-

Cell Lysis and Fractionation:

-

Treat cells with GGTI-2154 or vehicle control for the desired time.

-

Harvest cells and resuspend in a hypotonic lysis buffer.

-

Homogenize the cells and centrifuge at low speed to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., RhoA, Rap1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Experimental Workflow Diagram

Caption: Workflow for assessing protein geranylgeranylation.

Conclusion

GGTI-2154 hydrochloride is a potent and selective inhibitor of GGTase I, targeting a key pathway in cancer cell signaling and survival. Its mechanism of action, involving the inhibition of geranylgeranylation of critical proteins like RhoA and Rap1, leads to the suppression of pro-survival pathways, induction of apoptosis, and cell cycle arrest. The preclinical data strongly support the continued investigation of GGTase I as a therapeutic target in oncology and highlight the potential of GGTI-2154 as a developmental candidate. This guide provides a foundational understanding for researchers aiming to explore the therapeutic utility of GGTase I inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GGTI-2154 hydrochloride - Immunomart [immunomart.com]

- 3. GGTI-2154 hydrochloride 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]

The Role of GGTI-2154 Hydrochloride in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase I), a critical enzyme in the post-translational modification of various signaling proteins. By preventing the attachment of a geranylgeranyl lipid moiety to the C-terminus of target proteins, GGTI-2154 disrupts their subcellular localization and downstream signaling functions. This guide provides an in-depth overview of the mechanism of action of GGTI-2154, its impact on key signal transduction pathways, and detailed experimental protocols for its study. The primary targets of GGTI-2154's inhibitory action are small GTPases of the Rho family, including RhoA, Rac1, and Cdc42. Inhibition of their geranylgeranylation leads to the suppression of oncogenic signaling cascades, induction of cell cycle arrest, and apoptosis in cancer cells. This technical guide consolidates the current understanding of GGTI-2154's role in signal transduction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts in oncology.

Introduction

Protein prenylation is a crucial post-translational modification that facilitates the membrane association and function of a wide array of cellular proteins, including the Ras superfamily of small GTPases. These proteins are key regulators of signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Geranylgeranyltransferase I (GGTase I) is a zinc-dependent enzyme that catalyzes the transfer of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of proteins with a C-terminal CaaX motif, where 'a' is an aliphatic amino acid and 'X' is typically Leucine.

GGTI-2154 hydrochloride has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for GGTase I over the related enzyme farnesyltransferase (FTase). This specificity allows for the targeted investigation of geranylgeranylated protein-dependent signaling pathways. This guide will delve into the molecular mechanisms through which GGTI-2154 exerts its effects and provide practical guidance for researchers studying its biological activities.

Mechanism of Action

GGTI-2154 hydrochloride acts as a competitive inhibitor of GGTase I, mimicking the CaaX peptide substrate. Its binding to the active site of the enzyme prevents the geranylgeranylation of target proteins. This inhibition is highly selective, with a significantly lower affinity for FTase.

The primary consequence of GGTase I inhibition by GGTI-2154 is the accumulation of unprocessed, cytosolic forms of Rho family GTPases. These proteins, unable to anchor to the cell membrane, cannot interact with their downstream effectors, leading to the disruption of their signaling functions.

Quantitative Data on GGTI-2154 Activity

The following tables summarize the in vitro and in vivo efficacy of GGTI-2154 and the related compound GGTI-298.

Table 1: In Vitro Inhibitory Activity of GGTI-2154

| Target Enzyme | Substrate | IC50 Value | Selectivity (over FTase) | Reference |

| Geranylgeranyltransferase I (GGTase I) | H-Ras CVLL | 21 nM | >200-fold | [1] |

| Farnesyltransferase (FTase) | - | 5600 nM | - | [1] |

Table 2: In Vivo Antitumor Efficacy of GGTI-2154

| Animal Model | Cancer Type | Dosage and Administration | Antitumor Effect | Reference |

| MMTV-ν-Ha-Ras transgenic mice | Breast Carcinoma | 100 mg/kg/day; s.c. for 14 days | Induced tumor regression | [1] |

| Nude mice | A-549 human lung adenocarcinoma xenograft | 50 mg/kg/day; i.p. for 50 days | 60% inhibition of tumor growth | [1] |

Table 3: IC50 Values of the GGTase I Inhibitor GGTI-298 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Calu-1 | Lung Carcinoma | ~10 | [2] |

| Panc-1 | Pancreatic Carcinoma | ~10 | [3] |

| A549 | Lung Adenocarcinoma | Not specified, but induced G0/G1 block | [4] |

Role in Signal Transduction Pathways

The inhibition of Rho GTPase geranylgeranylation by GGTI-2154 has profound effects on several critical signaling pathways implicated in cancer.

Inhibition of RhoA Signaling and Induction of p21WAF1/CIP1

One of the most well-documented effects of GGTase I inhibition is the induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1, leading to cell cycle arrest in the G0/G1 phase.[2] This induction is, notably, independent of the tumor suppressor p53.[2] Mechanistic studies with the related inhibitor GGTI-298 have revealed that this occurs through the inhibition of RhoA.[3] Active, geranylgeranylated RhoA normally represses the transcription of the p21 gene.[3][5] By preventing RhoA processing, GGTI-2154 relieves this repression, leading to increased p21 expression. This process involves the transcription factor Sp1 and a transforming growth factor-beta (TGF-β)-responsive element within the p21 promoter.[3][5]

Suppression of Pro-Survival Kinase Pathways: Erk and Akt

GGTI-2154 has been shown to suppress the constitutive activation of the pro-survival kinases Erk1/2 (extracellular signal-regulated kinase) and Akt (protein kinase B).[6] These kinases are central nodes in signaling pathways that promote cell proliferation and inhibit apoptosis. The precise mechanism by which inhibition of geranylgeranylation leads to the dephosphorylation of Erk and Akt is likely complex and may involve the disruption of multiple Rho family GTPase-dependent upstream signals. The suppression of these key survival pathways contributes significantly to the pro-apoptotic effects of GGTI-2154.

Role in NF-κB Signaling

Currently, there is limited direct evidence in the public domain linking GGTI-2154 or other specific GGTase I inhibitors to the direct regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While Rho GTPases have been implicated in NF-κB activation in some contexts, the effect of their inhibition by GGTase I inhibitors on this pathway is not well-established and requires further investigation.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically for GGTI-2154 hydrochloride. A phase I clinical trial has been conducted for another GGTase I inhibitor, GGTI-2418 (also known as PTX-100), in patients with advanced solid tumors.[5][7] The trial established a maximum tolerated dose and showed the drug to be safe and tolerable, with some evidence of disease stability.[5][7] Further clinical investigation of GGTase I inhibitors as a class of anticancer agents is ongoing.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of GGTI-2154.

In Vitro GGTase I Activity Assay

This assay measures the ability of GGTI-2154 to inhibit the transfer of a radiolabeled geranylgeranyl group to a model substrate.

Materials:

-

Recombinant GGTase I

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Biotinylated CaaX peptide substrate (e.g., biotin-KKSKTKCVIL)

-

GGTI-2154 hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant GGTase I, and the biotinylated CaaX peptide substrate.

-

Add varying concentrations of GGTI-2154 hydrochloride to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads and incubate for 30 minutes to allow binding of the biotinylated, [³H]-geranylgeranylated peptide.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GGTI-2154 concentration.

Western Blot Analysis of RhoA Processing

This method assesses the extent of RhoA geranylgeranylation in cells treated with GGTI-2154. Unprocessed RhoA migrates slower on an SDS-PAGE gel than the processed, lipid-modified form.

Materials:

-

Cancer cell line of interest

-

GGTI-2154 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against RhoA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with varying concentrations of GGTI-2154 for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the shift in the molecular weight of the RhoA band, with the upper band representing the unprocessed form.

Analysis of Erk and Akt Phosphorylation

This protocol quantifies the levels of activated Erk and Akt in response to GGTI-2154 treatment.

Materials:

-

As for the Western blot analysis of RhoA processing.

-

Primary antibodies specific for phospho-Erk1/2 (Thr202/Tyr204), total Erk1/2, phospho-Akt (Ser473), and total Akt.

Procedure:

-

Follow the Western blot procedure as described for RhoA processing.

-

After blocking, incubate separate membranes with primary antibodies against phospho-Erk1/2 and phospho-Akt overnight at 4°C.

-

After detection of the phosphorylated proteins, the membranes can be stripped and re-probed with antibodies against total Erk1/2 and total Akt to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells or tissue sections treated with GGTI-2154

-

Formalin for fixation

-

Permeabilization solution (e.g., Triton X-100 or Proteinase K)

-

TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU-dUTP or FITC-dUTP)

-

Antibody against the label (if not directly fluorescent)

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections in formalin.

-

Permeabilize the samples to allow entry of the TUNEL reagents.

-

Incubate the samples with the TUNEL reaction mixture to allow TdT to label the 3'-OH ends of fragmented DNA.

-

If an indirect labeling method is used, incubate with a fluorescently-labeled antibody that recognizes the incorporated nucleotide.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

GGTI-2154 hydrochloride is a powerful tool for dissecting the roles of geranylgeranylated proteins in cellular signaling. Its ability to selectively inhibit GGTase I allows for the targeted disruption of Rho family GTPase-dependent pathways. The consequent induction of p21WAF1/CIP1-mediated cell cycle arrest and the suppression of pro-survival kinase signaling provide a strong rationale for its investigation as a potential anticancer agent. The experimental protocols detailed in this guide offer a framework for researchers to further explore the multifaceted effects of GGTI-2154 and to contribute to the growing understanding of the therapeutic potential of targeting protein geranylgeranylation in cancer. Further research is warranted to elucidate the full spectrum of its downstream effects, including potential interactions with other signaling pathways, and to explore its therapeutic utility in various cancer contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of GGTI-2154 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 hydrochloride is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of various proteins implicated in oncogenesis and cell signaling. This technical guide provides a comprehensive overview of the biological activity of GGTI-2154, detailing its mechanism of action, its effects on cancer cells and in vivo tumor models, and the experimental protocols used to elucidate these activities. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a thorough resource for researchers in oncology and drug development.

Introduction

Protein prenylation, the attachment of isoprenoid lipids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate (GGPP) to C-terminal cysteine residues of proteins, is essential for the proper localization and function of many signaling proteins. The Ras superfamily of small GTPases, which includes proteins like Ras, Rho, Rac, and Rap, are key substrates for prenylation and are frequently dysregulated in human cancers. Geranylgeranyltransferase I (GGTase I) catalyzes the transfer of a 20-carbon geranylgeranyl moiety from GGPP to proteins typically ending in a C-A-A-L motif (where C is cysteine, A is an aliphatic amino acid, and L is leucine). The inhibition of this enzyme presents a compelling strategy for cancer therapy by disrupting the function of key oncogenic proteins. GGTI-2154 has emerged as a highly selective and potent inhibitor of GGTase I, demonstrating significant anti-tumor activity in preclinical models.

Mechanism of Action

GGTI-2154 hydrochloride exerts its biological effects by specifically inhibiting the enzymatic activity of GGTase I. This inhibition is competitive with the protein substrate. By preventing the geranylgeranylation of key signaling proteins, GGTI-2154 disrupts their ability to anchor to the cell membrane, a prerequisite for their downstream signaling functions.

The primary targets of GGTase I inhibition by GGTI-2154 include several members of the Rho and Rap families of small GTPases. The disruption of the function of these proteins leads to the downstream effects observed in cancer cells, including the induction of apoptosis, cell cycle arrest, and the suppression of key survival pathways.

Signaling Pathway Perturbation

Treatment with GGTI-2154 has been shown to significantly impact critical oncogenic signaling pathways. By inhibiting the function of geranylgeranylated proteins, GGTI-2154 leads to the downregulation of the Ras/Erk (MAPK) and PI3K/Akt signaling cascades. These pathways are constitutively activated in many cancers and are crucial for cell proliferation, survival, and growth.

Biological Activities in Cancer Models

In Vitro Activity

GGTI-2154 is a potent inhibitor of GGTase I with high selectivity over the related enzyme Farnesyltransferase (FTase).

| Parameter | GGTI-2154 | Reference |

| GGTase I IC50 | 21 nM | [1] |

| FTase IC50 | 5600 nM | [1] |

| Selectivity (FTase/GGTase I) | >200-fold | [1] |

In cultured cancer cells, GGTI-2154 has been shown to inhibit the processing of geranylgeranylated proteins such as Rap1A, leading to the accumulation of the unprenylated, cytosolic form of the protein. This inhibition of protein processing correlates with the anti-proliferative and pro-apoptotic effects of the compound.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of GGTI-2154 have been demonstrated in several preclinical cancer models.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |

| Nude Mice | Human Lung Adenocarcinoma (A-549) | 50 mg/kg/day, i.p. | 9%, 27%, and 46% at different time points | [1] |

| H-Ras Transgenic Mice | Mammary Carcinoma | 100 mg/kg/day, s.c. for 14 days | 54 ± 3% regression | [2] |

In H-Ras transgenic mice, treatment with GGTI-2154 not only halted the growth of aggressive breast tumors but also induced significant tumor regression[2]. This was accompanied by a decrease in the processing of geranylgeranylated proteins like RhoA, Rap1, and R-Ras within the tumors, confirming the in vivo mechanism of action[2]. Furthermore, immunohistochemical analysis of tumors from treated mice revealed a suppression of constitutively activated phospho-Erk1/2 and phospho-Akt, an increase in apoptosis, and induction of differentiation[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GGTI-2154's biological activity, primarily adapted from Sun et al., Cancer Research, 2003; 63(24): 8922-9.

In Vivo Tumor Growth Inhibition Studies

Animal Model: MMTV-v-Ha-ras transgenic mice.

Treatment Protocol:

-

Tumor-bearing mice are randomized into control and treatment groups.

-

GGTI-2154 is administered via subcutaneously implanted osmotic mini-pumps at a dose of 100 mg/kg/day for 14 days.

-

Tumor size is measured every two days using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Tumor growth inhibition or regression is calculated as the percentage change in tumor volume from the start to the end of treatment.

Western Blot Analysis for Protein Prenylation

Objective: To determine the effect of GGTI-2154 on the processing of geranylgeranylated and farnesylated proteins in tumors.

Protocol:

-

Tumor Biopsy and Fractionation:

-

Incisional biopsies are obtained from tumors before and after treatment.

-

Tissues are homogenized in a lysis buffer (e.g., hypotonic buffer containing protease inhibitors).

-

Homogenates are centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to separate the membrane (pellet) and cytosolic (supernatant) fractions.

-

-

SDS-PAGE and Immunoblotting:

-

Protein concentrations of the fractions are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are resolved on SDS-polyacrylamide gels.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for RhoA, Rap1, R-Ras, H-Ras, or HDJ-2 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins typically migrate slower than their prenylated counterparts.

-

Immunohistochemistry (IHC)

Objective: To assess the levels of signaling proteins and apoptosis in tumor tissues.

Protocol:

-

Tissue Preparation:

-

Needle biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin.

-

4 µm-thick sections are cut and mounted on slides.

-

-

Staining:

-

Slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Endogenous peroxidase activity is quenched with hydrogen peroxide.

-

Sections are blocked with a blocking serum.

-

Slides are incubated with primary antibodies against phospho-Erk1/2 or phospho-Akt.

-

After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

The signal is developed using a chromogen such as diaminobenzidine (DAB).

-

Slides are counterstained with hematoxylin.

-

TUNEL Assay for Apoptosis

Objective: To detect apoptotic cells in tumor sections.

Protocol:

-

Tissue Preparation: Paraffin-embedded tumor sections are prepared as for IHC.

-

TUNEL Staining:

-

The ApopTag Peroxidase In Situ Apoptosis Detection Kit (or equivalent) is used according to the manufacturer's instructions.

-

Briefly, sections are treated with proteinase K.

-

Endogenous peroxidase is quenched.

-

Sections are incubated with terminal deoxynucleotidyl transferase (TdT) and digoxigenin-labeled nucleotides to label the 3'-OH ends of fragmented DNA.

-

An anti-digoxigenin antibody conjugated to peroxidase is applied.

-

The signal is developed with DAB.

-

Sections are counterstained with methyl green. Apoptotic nuclei are stained brown.

-

Conclusion

GGTI-2154 hydrochloride is a potent and highly selective inhibitor of GGTase I with demonstrated anti-tumor activity in preclinical models of cancer. Its mechanism of action, involving the inhibition of geranylgeranylation of key signaling proteins and the subsequent downregulation of pro-survival pathways, makes it a promising candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of GGTI-2154 and other GGTase I inhibitors in cancer research. The quantitative data and pathway visualizations presented herein offer a valuable resource for scientists and clinicians working to advance novel cancer therapeutics.

References

- 1. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: GGTI-2154 Hydrochloride - In Vitro Inhibition of Geranylgeranyltransferase I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of GGTI-2154 hydrochloride, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I). The document details its inhibitory activity, the experimental protocol for determining its IC50 value, and the relevant cellular signaling pathways.

Quantitative Inhibitory Activity

GGTI-2154 hydrochloride is a highly effective inhibitor of GGTase-I. Its inhibitory potency has been quantified and compared against its activity on the related enzyme, Farnesyltransferase (FTase), demonstrating significant selectivity. The hydrochloride salt of GGTI-2154 exhibits comparable biological activity to the free base form but offers enhanced water solubility and stability.[1]

| Compound | Target Enzyme | IC50 Value | Selectivity (FTase/GGTase-I) |

| GGTI-2154 | Geranylgeranyltransferase I (GGTase-I) | 21 nM[1] | >260-fold |

| GGTI-2154 | Farnesyltransferase (FTase) | 5600 nM[1] |

Mechanism of Action and Signaling Pathway

GGTI-2154 exerts its biological effects by inhibiting GGTase-I, a key enzyme in the post-translational modification process known as protein prenylation. GGTase-I catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of specific target proteins. This lipid modification is crucial for the proper membrane localization and function of many signaling proteins, particularly those belonging to the Ras superfamily of small GTPases, such as Rho, Rac, and Rap1.

By inhibiting GGTase-I, GGTI-2154 prevents the geranylgeranylation of these proteins, leading to their mislocalization and inactivation. This disruption of Rho family GTPase signaling can, in turn, affect a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization.

Figure 1. Signaling pathway of GGTase-I and its inhibition by GGTI-2154.

Experimental Protocol: In Vitro GGTase-I Inhibition Assay

The following protocol outlines the methodology for determining the IC50 value of GGTI-2154 hydrochloride against GGTase-I. This assay measures the inhibition of the transfer of radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) to a biotinylated peptide substrate.

Materials and Reagents:

-

Recombinant human GGTase-I

-

GGTI-2154 hydrochloride

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Stop Solution: 1 M HCl

-

Scintillation fluid

-

Phosphate-buffered saline (PBS)

-

Streptavidin-coated filter plates

-

Microplate scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of GGTI-2154 hydrochloride in the assay buffer.

-

Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing:

-

Assay Buffer

-

Recombinant GGTase-I (final concentration, e.g., 5 nM)

-

Biotinylated peptide substrate (final concentration, e.g., 250 nM)

-

Varying concentrations of GGTI-2154 hydrochloride or vehicle control.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding [³H]GGPP (final concentration, e.g., 250 nM).

-

Incubation: Incubate the reaction plate at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding the Stop Solution.

-

Capture of Biotinylated Peptide: Transfer the reaction mixture to a streptavidin-coated filter plate. Incubate at room temperature for 10 minutes to allow the biotinylated peptide to bind to the filter.

-

Washing: Wash the filter plate multiple times with PBS to remove unbound [³H]GGPP.

-

Scintillation Counting: After the final wash, add scintillation fluid to each well of the filter plate.

-

Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of GGTI-2154 hydrochloride relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Selectivity of GGTI-2154 Hydrochloride for GGTase I vs. FTase: A Technical Guide

This technical guide provides an in-depth analysis of the selectivity of GGTI-2154 hydrochloride, a potent peptidomimetic inhibitor, for geranylgeranyltransferase I (GGTase I) over farnesyltransferase (FTase). This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields where protein prenylation is a key therapeutic target.

Data Presentation: Inhibitory Activity and Selectivity

GGTI-2154 hydrochloride demonstrates significant selectivity for GGTase I. The compound is a potent inhibitor of GGTase I with a reported IC50 value of 21 nM.[1][2][3] In contrast, its inhibitory activity against FTase is substantially lower, with a reported IC50 of 5600 nM.[1][2] This quantitative data underscores the high selectivity of GGTI-2154, showing a greater than 200-fold preference for GGTase I over FTase.[1][4]

| Enzyme Target | Inhibitor | IC50 (nM) | Selectivity Ratio (FTase IC50 / GGTase I IC50) |

| Geranylgeranyltransferase I (GGTase I) | GGTI-2154 | 21[1][2] | >266-fold |

| Farnesyltransferase (FTase) | GGTI-2154 | 5600[1][2] |

Experimental Protocols

The determination of IC50 values for GGTI-2154 against GGTase I and FTase is typically performed using in vitro enzymatic assays that measure the transfer of a radiolabeled isoprenoid group to a specific protein substrate.

Principle: The assay quantifies the enzymatic activity of GGTase I or FTase by measuring the incorporation of a tritium-labeled isoprenoid ([³H]GGPP for GGTase I or [³H]FPP for FTase) onto a target protein or peptide substrate. The inhibitory effect of GGTI-2154 is determined by measuring the reduction in radiolabel incorporation in the presence of varying concentrations of the compound.

Detailed Methodology (Representative Protocol):

-

Enzyme and Substrate Preparation:

-

Recombinant human GGTase I and FTase are purified and used as the enzyme sources.

-

Biotinylated protein substrates are used, such as RhoA for GGTase I and K-Ras4B for FTase, which contain the CaaX motif recognized by the respective enzymes.[5] A peptide like H-Ras CVLL can also be used as a substrate for GGTase I.[1][4]

-

The isoprenoid donors are [³H]geranylgeranyl pyrophosphate ([³H]GGPP) and [³H]farnesyl pyrophosphate ([³H]FPP).[5]

-

-

Reaction Mixture:

-

Reactions are typically set up in a buffer solution containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT, and 0.01% Triton X-100.[5]

-

A fixed concentration of the enzyme (e.g., 50 nM GGTase I or FTase) is added to the buffer.[5]

-

The protein substrate (e.g., 2 µM) and the radiolabeled isoprenoid (e.g., 0.5 µM [³H]GGPP or 0.4 µM [³H]FPP) are included in the mixture.[5]

-

-

Inhibition Assay:

-

GGTI-2154 hydrochloride is dissolved (e.g., in DMSO) and serially diluted to achieve a range of final concentrations in the assay.

-

The inhibitor is pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature before initiating the reaction.

-

The enzymatic reaction is initiated by the addition of the protein substrate or the radiolabeled isoprenoid.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Detection and Quantification:

-

The reaction is terminated, and the prenylated protein product is separated from the unreacted radiolabeled isoprenoid. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration through glass fiber filters, or by capture of the biotinylated substrate on streptavidin-coated plates.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of GGTI-2154 relative to a control reaction without the inhibitor.

-

-

Data Analysis:

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization

The following diagrams illustrate the relevant biological pathways and the experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GGTI-2154 hydrochloride - Immunomart [immunomart.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of GGTase I Inhibition by GGTI-2154 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyltransferase I (GGTase I) has emerged as a critical target in oncology drug discovery due to its role in the post-translational modification of proteins pivotal to oncogenesis. GGTI-2154 hydrochloride is a potent and selective inhibitor of GGTase I, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the downstream molecular and cellular consequences of GGTase I inhibition by GGTI-2154. We will explore its mechanism of action, its effects on key signaling pathways, and the resultant cellular outcomes, including cell cycle arrest and apoptosis. This document synthesizes quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in the field.

Introduction to GGTase I and Protein Prenylation

Protein prenylation is a post-translational modification essential for the proper localization and function of a wide array of cellular proteins, particularly small GTPases of the Ras superfamily. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to a cysteine residue within a C-terminal "CAAX" motif of the target protein.

Geranylgeranyltransferase I (GGTase I) is the enzyme responsible for attaching the geranylgeranyl pyrophosphate (GGPP) to proteins where the "X" of the CAAX box is typically a leucine. Substrates of GGTase I include important signaling proteins such as RhoA, Rap1, and R-Ras, which are key regulators of cell growth, differentiation, and survival. Dysregulation of these proteins is a common feature in many cancers.

GGTI-2154 Hydrochloride: A Selective GGTase I Inhibitor

GGTI-2154 is a non-thiol-containing peptidomimetic that acts as a potent and highly selective inhibitor of GGTase I. Its selectivity is a key feature, allowing for the specific interrogation of geranylgeranylated protein function.

Quantitative Inhibition Data

The inhibitory activity and selectivity of GGTI-2154 have been quantified in enzymatic assays.

| Enzyme | GGTI-2154 IC50 | FTI-2148 IC50 (for comparison) | Selectivity (FTase/GGTase I) |

| GGTase I | 21 nM[1][2][3] | 1700 nM[2] | >200-fold[1][3] |

| FTase | 5600 nM[1][2][3] | 1.4 nM[2] |

Downstream Effects on Protein Prenylation

The primary molecular effect of GGTI-2154 is the inhibition of geranylgeranyl group transfer to its substrate proteins. This has been demonstrated in preclinical models, where GGTI-2154 selectively blocks the processing of geranylgeranylated proteins without affecting farnesylated proteins.

Inhibition of Geranylgeranylated Proteins

Treatment with GGTI-2154 leads to the accumulation of unprocessed, non-prenylated forms of GGTase I substrates in the cytosol, rendering them inactive.

-

RhoA, Rap1, and R-Ras: In tumors from H-Ras transgenic mice treated with GGTI-2154, the processing of RhoA, Rap1, and R-Ras was inhibited.[4]

-

H-Ras and HDJ-2: In the same models, the processing of the farnesylated proteins H-Ras and HDJ-2 was not affected, highlighting the selectivity of GGTI-2154.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GGTI-2154 hydrochloride - Immunomart [immunomart.com]

- 4. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Geranylgeranyltransferase I Inhibitor GGTI-2154 Hydrochloride: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 hydrochloride is a potent and selective, non-thiol-containing peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of various proteins implicated in cancer cell signaling, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the activity of GGTI-2154 in various cancer cell lines, detailing its mechanism of action, effects on key signaling pathways, and protocols for relevant in vitro and in vivo studies.

Data Presentation: Efficacy of GGTI-2154 in Cancer Models

The following tables summarize the quantitative data on the anti-cancer effects of GGTI-2154 hydrochloride.

| Enzyme/Cell Line | Assay | IC50 / Effect | Reference |

| GGTase I | Enzyme Inhibition Assay | 21 nM | [2] |

| FTase | Enzyme Inhibition Assay | 5600 nM | [2] |

| Cancer Model | Treatment and Conditions | Observed Effect | Reference |

| H-Ras Transgenic Mice (Breast Carcinoma) | 100 mg/kg/day, s.c. for 14 days | 54 ± 3% tumor regression | [3][4] |

| Nude Mice with A-549 Xenografts (Human Lung Adenocarcinoma) | 50 mg/kg/day, i.p. for 50 days | 60% tumor growth inhibition | [2] |

| LNCaP (Prostate Cancer) | 10 µM GGTI-2154 for 72h | 45% growth inhibition | [1] |

| PC3 (Prostate Cancer) | 10 µM GGTI-2154 for 72h | 37% growth inhibition | [1] |

| DU145 (Prostate Cancer) | 10 µM GGTI-2154 for 72h | 44% growth inhibition | [1] |

| A549 (Human Lung Adenocarcinoma) | Not specified (using GGTI-298) | G0/G1 cell cycle block and apoptosis induction | [5] |

Mechanism of Action and Signaling Pathways

GGTI-2154 exerts its anti-cancer effects by selectively inhibiting GGTase I, thereby preventing the geranylgeranylation of key signaling proteins. This post-translational modification is crucial for the proper membrane localization and function of several small GTPases, including RhoA, Rac1, and Cdc42, which are pivotal in cancer progression.

The inhibition of GGTase I by GGTI-2154 disrupts downstream signaling cascades, notably the PI3K/Akt and MAPK/Erk pathways, which are critical for cell survival and proliferation.[4] By preventing the activation of these pathways, GGTI-2154 induces cell cycle arrest, primarily at the G0/G1 phase, and promotes apoptosis in cancer cells.[5]

Signaling Pathway Diagram

Caption: GGTI-2154 inhibits GGTase I, blocking Rho protein processing and downstream survival pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GGTI-2154's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or growth-inhibitory effects of GGTI-2154 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

GGTI-2154 hydrochloride

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of GGTI-2154 hydrochloride in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of GGTI-2154. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve GGTI-2154).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of GGTI-2154 that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with GGTI-2154.

Materials:

-

Cancer cell lines

-

GGTI-2154 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with GGTI-2154 at various concentrations for a specified time. Include both untreated and vehicle-treated controls.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by GGTI-2154, such as Akt and Erk.

Materials:

-

Cancer cell lines

-

GGTI-2154 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-Erk1/2, anti-total-Erk1/2, anti-RhoA, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with GGTI-2154 for the desired time and concentrations.

-

Lyse the cells with ice-cold lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for evaluating GGTI-2154's effects on cancer cells.

References

- 1. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GGTI-2154 Hydrochloride: Structural Features and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features, mechanism of action, and key experimental data for GGTI-2154 hydrochloride, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I).

Core Structural Features

GGTI-2154 hydrochloride is a non-thiol-containing peptidomimetic designed to inhibit protein geranylgeranylation. Its structure is based on the CaaL box motif (Cysteine-aliphatic-aliphatic-Leucine) of GGTase I substrate proteins.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₉ClN₄O₃[1] |

| Molecular Weight | 472.97 g/mol |

| CAS Number | 478908-50-8[1] |

| SMILES | Cl.CC(C)C--INVALID-LINK--C(O)=O[1] |

The hydrochloride salt form of GGTI-2154 generally offers enhanced water solubility and stability compared to the free base, which is advantageous for experimental and developmental purposes.[2]

Mechanism of Action and Signaling Pathway

GGTI-2154 exerts its biological effects through the potent and selective inhibition of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of small GTPases.[2][3][4][5]

Inhibition of GGTase I:

GGTase I catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the cysteine residue of C-terminal CaaL motifs in substrate proteins. This modification is crucial for the proper membrane localization and function of many signaling proteins, including members of the Rho and Rap families of small GTPases. GGTI-2154 acts as a competitive inhibitor, preventing the geranylgeranylation of these proteins.[6]

Downstream Signaling Effects:

By inhibiting the function of key geranylgeranylated proteins like Rho and Rap, GGTI-2154 disrupts critical cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, treatment with GGTI-2154 has been shown to suppress the constitutive activation of downstream effectors, including phospho-Erk1/2 and phospho-Akt.[7] This disruption of pro-survival signaling ultimately leads to the induction of apoptosis in cancer cells.

Quantitative Biological Data

GGTI-2154 demonstrates high potency for GGTase I and significant selectivity over the related enzyme, farnesyltransferase (FTase).

In Vitro Enzyme Inhibition:

| Enzyme | IC₅₀ (nM) | Selectivity (FTase/GGTase I) |

| GGTase I | 21[2][3][4][5][8][9] | >200-fold[2][3][4][5][8][9] |

| FTase | 5600[2][3][4][5][8][9] |

In Vivo Antitumor Efficacy:

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition/Regression |

| MMTV-ν-Ha-Ras Transgenic Mice | Mammary Carcinoma | 100 mg/kg/day, s.c. for 14 days | 54 ± 3% tumor regression[7][10] |

| Nude Mice | A-549 Human Lung Adenocarcinoma | 50 mg/kg/day, i.p. for 50 days | 60% tumor growth inhibition[2][4][6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of GGTI-2154. Below are representative methodologies for key assays.

GGTase I Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the IC₅₀ of GGTI-2154 against GGTase I.

Principle: The assay measures the enzymatic transfer of radiolabeled geranylgeranyl from [³H]geranylgeranyl pyrophosphate ([³H]GGPP) to a model protein substrate, such as H-Ras CVLL. The amount of radioactivity incorporated into the protein is quantified and used to determine the extent of enzyme inhibition.

Materials:

-

Recombinant GGTase I

-

[³H]GGPP

-

H-Ras CVLL protein substrate

-

GGTI-2154 hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare serial dilutions of GGTI-2154 hydrochloride in the assay buffer.

-

In a reaction vessel, combine GGTase I, H-Ras CVLL, and the various concentrations of GGTI-2154.

-

Initiate the enzymatic reaction by adding [³H]GGPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-